2-azidobenzoic Acid
Overview
Description
2-Azidobenzoic acid is a chemical compound that is part of the azido benzoic acids family. It is characterized by the presence of an azide functional group attached to the benzene ring of benzoic acid. This functional group is known for its reactivity and utility in various chemical synthesis processes.
Synthesis Analysis
The synthesis of 2-azidobenzoic acid derivatives can be achieved through various methods. One such method involves the base-mediated photochemical cyclization of 2-azidobenzoic acids, leading to the formation of 2,1-benzisoxazole-3(1H)-ones. This process is optimized through the formation and photolysis of 2-azidobenzoate anions, which is a crucial step in the ring closure of 2-azidobenzoic acids .
Molecular Structure Analysis
The molecular structure of 2-azidobenzoic acid is characterized by the azide group (-N3) attached to the benzene ring. This group is highly reactive and can participate in various chemical reactions due to the presence of nitrogen atoms with a linear arrangement, which is a distinctive feature of azides.
Chemical Reactions Analysis
2-Azidobenzoic acid can undergo a range of chemical reactions, particularly those involving the azide group. For instance, the azide functionality can be involved in the synthesis of benzoxazoles through N-Heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines . Additionally, azides can be used in palladium-catalyzed carbonylative procedures to synthesize 2-aminobenzoxazinones, avoiding the use of external oxidants and producing only nitrogen gas as a byproduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azidobenzoic acid are influenced by the azide group. This group imparts a degree of instability and reactivity to the compound, making it a valuable intermediate in organic synthesis. The azide group's reactivity is harnessed in various synthetic methodologies, such as the oxidative desulfurization initiated domino reactions for the synthesis of azoles , and the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . The specific physical properties such as melting point, boiling point, and solubility would depend on the particular derivatives of 2-azidobenzoic acid being synthesized and their substituents.
Scientific Research Applications
1. Magnetic Properties and Ferromagnetic Ordering
2-Azidobenzoic Acid plays a role in the study of magnetic properties. Research using benzoate derivatives, including 2-azidobenzoic acid, found that these compounds contribute to ferromagnetic ordering and slow magnetic relaxation in azido-copper coordination polymers. This highlights its potential in the field of magnetic materials and spintronics (Liu et al., 2017).
2. Photochemical Cyclization
The base-mediated photochemical cyclization of 2-azidobenzoic acids has been explored, leading to the formation of benzisoxazole-3(1H)-ones. This process is significant in synthetic organic chemistry, demonstrating the compound's utility in creating complex molecular structures (Dzhons & Budruev, 2016).
3. Intramolecular Cycloadditions
2-Azidobenzoic acid has been used in the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene cycloadditions. This showcases its application in the production of potent antitumor antibiotics, emphasizing its importance in medicinal chemistry (Hemming et al., 2014).
4. Chemical Gas Sensors
The modification of black phosphorus nanosheets with 4-azidobenzoic acid (a compound similar to 2-azidobenzoic acid) has been researched for the development of new chemical gas sensors. This illustrates its role in enhancing the stability and performance of sensory materials (Qian et al., 2021).
5. Synthesis of Isoxazoles
Thermocyclization of 2-azidobenzophenones, related to 2-azidobenzoic acid, leads to the synthesis of 3-phenylbenzo[c]isoxazoles. This is significant for the production of compounds with potential applications in various chemical industries (Odinokov et al., 2019).
6. Nucleophilic and Coordination Chemistry
2-Azidobenzoic acid derivatives have been involved in the study of imidazolin-2-iminato and imidazolin-2-imine N-donor ligands, highlighting its role in the development of new coordination complexes and their applications in homogeneous catalysis (Wu & Tamm, 2014).
7. Effect of Water on Photolysis
Research has been conducted on the effect of water on the photolysis of 2-azidobenzoic acid in aprotic solvents, contributing to our understanding of chemical reactions in different environments, which is crucial in photochemistry and environmental studies (Sinjagina & Budruev, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBWQNLTYXTHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416023 | |
Record name | 2-azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azidobenzoic Acid | |
CAS RN |
31162-13-7 | |
Record name | 2-azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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